molecular formula C8H8N2O B1265484 5-Methyl-1,3-benzoxazol-2-amine CAS No. 64037-15-6

5-Methyl-1,3-benzoxazol-2-amine

Cat. No. B1265484
CAS RN: 64037-15-6
M. Wt: 148.16 g/mol
InChI Key: JIWCNPTXYLRLIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5-Methyl-1,3-benzoxazol-2-amine, such as 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine, involves mild protocols under solvent-free conditions, highlighting the efficiency and environmental friendliness of the synthesis process. These methods emphasize simple work-up techniques, good yield, and the use of green reagents (Paveendra & Vagdevi, 2023).

Molecular Structure Analysis

Structural analysis of benzoxazole derivatives reveals diverse conformations and interactions. For instance, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine compounds exhibit different conformers and tautomers, with their stability and interactions investigated through ab initio calculations and X-ray diffraction analyses (Téllez et al., 2013).

Chemical Reactions and Properties

Benzoxazoles participate in various chemical reactions, offering a platform for generating novel compounds. An example includes the electrochemically promoted C-N bond formation from acetylenic amines and CO2, leading to the synthesis of 5-methylene-1,3-oxazolidin-2-ones under conditions that avoid harmful chemicals and catalysts (Feroci et al., 2005).

Scientific Research Applications

Antimicrobial Activities

5-Methyl-1,3-benzoxazol-2-amine has been utilized in the synthesis of novel antimicrobial agents. For instance, Bektaş et al. (2007) synthesized derivatives including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, which showed good to moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Murty et al. (2011) synthesized cyclic amine-containing benzoxazole and benzoxazolone derivatives, some of which demonstrated notable antibacterial and antifungal activity (Murty et al., 2011).

Structural Analysis and Coordination Compounds

Téllez et al. (2013) synthesized a novel compound featuring 5-Methyl-1,3-benzoxazol-2-amine and analyzed its structural properties and coordination compounds, showcasing its potential in complex molecule synthesis and characterization (Téllez et al., 2013).

Anticancer Agents

The compound has also been studied for its potential in anticancer therapy. Murty et al. (2011) explored benzoxazole derivatives as potent anticancer agents, highlighting the influence of substitution in the benzoxazole motif on cytotoxic effects toward cancer cells (Murty et al., 2011).

Chemical Synthesis and Reactions

5-Methyl-1,3-benzoxazol-2-amine plays a significant role in various chemical reactions and syntheses. For example, Lahm and Opatz (2014) found the benzoxazol-2-yl- substituent to be an effective activating and directing group in alkylation reactions (Lahm & Opatz, 2014). Additionally, Gao et al. (2014) developed an electrochemically promoted coupling of benzoxazoles and amines, which simplifies the synthesis of 2-aminobenzoxazoles (Gao et al., 2014).

Electronic and Optical Materials

In the field of electronic and optical materials, Toiserkani (2011) synthesized novel aromatic poly(ether-imide) with benzoxazole pendent groups, demonstrating the compound's utility in developing high-performance polymers with specific electronic properties (Toiserkani, 2011).

Future Directions

Benzoxazole derivatives, including “5-Methyl-1,3-benzoxazol-2-amine”, have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future directions in this field could involve the development of new synthetic strategies and the exploration of their potential biological activities.

properties

IUPAC Name

5-methyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWCNPTXYLRLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214037
Record name Benzoxazole, 2-amino-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,3-benzoxazol-2-amine

CAS RN

64037-15-6
Record name Benzoxazole, 2-amino-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 64037-15-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoxazole, 2-amino-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Liz, M Mejuto, F Rebolledo-Vicente - European Journal of Organic … - Wiley Online Library
Starting from the easily prepared 1‐(pyridin‐2‐yl)‐ or 1‐(4‐chloropyridin‐2‐yl)ethan‐1‐ones bearer of different substituents (cyclohexyl, phenyl, pyridin‐2‐yl) in the position 2, the …
DL Lipilin, AE Frumkin, AY Tyurin, VV Levin, AD Dilman - Molecules, 2021 - mdpi.com
A reaction of aromatic halides bearing electron-withdrawing groups with tertiary amines in the presence of an iridium catalyst under blue light irradiation is described. Products of the …
Number of citations: 3 www.mdpi.com

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